(2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester
Overview
Description
This compound is a constituent of a drug for the treatment of hypertension and heart failure . It is especially the supramolecular complex of the sodium salt of sacubitril and the disodium salt of valsartan of formula (2) in the 1:1 ratio of the components, which crystallizes in the pentahemihydrate form, that is of therapeutic use .
Synthesis Analysis
The synthesis of this compound involves (4S)-(p-phenylphenylmethyl)-4-amino-(2R)-methylbutanoic acid ethyl ester as intermediates . The linked pro-drug of valsartan calcium salt and (2R,4S)-5-biphenyl-4-yl-4-(3-carboxy-propionylamino)-2-methyl-pentanoic acid ethyl ester and Tris is prepared at room temperature by dissolving .Chemical Reactions Analysis
The compound is used in various chemical synthesis, such as in the synthesis of Sacubitri . The reaction of a racemic mixture of a chiral alcohol with an enantiomerically pure carboxylic acid results in a mixture of diastereomers .Scientific Research Applications
Synthesis and Stereoselectivity
A study by Damon et al. (2006) describes an efficient synthesis method for (2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester, which is a cholesteryl ester transfer protein (CETP) inhibitor. This synthesis is significant as it establishes the cis relationship of the tetrahydoquinoline ring's two substituents, providing insights into the stereoselectivity of the compound during synthesis (Damon et al., 2006).
Quinoline Derivatives and Antibacterial Activity
Lingaiah et al. (2012) synthesized 7-Trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester, a derivative related to the compound . They evaluated its antibacterial activity against Gram-positive and Gram-negative bacterial strains. This research highlights the potential of quinoline derivatives, including the subject compound, in developing new antibacterial agents (Lingaiah et al., 2012).
Role in Drug Metabolism and Excretion
A study by Prakash et al. (2008) explored the metabolism, pharmacokinetics, and excretion of a CETP inhibitor, similar in structure to (2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester. This research is vital for understanding the metabolic pathways and potential therapeutic applications of such compounds (Prakash et al., 2008).
Potential Antiallergy Applications
Althuis et al. (1980) investigated a series of quinoline-2-carboxylic acid derivatives for antiallergy activity. Although not directly studying the specific compound , this research provides a broader context for the potential use of related quinoline derivatives in treating allergy symptoms (Althuis et al., 1980).
Safety And Hazards
properties
IUPAC Name |
ethyl (2R,4S)-2-ethyl-4-(methoxycarbonylamino)-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O4/c1-4-11-9-13(21-15(23)25-3)12-8-10(17(18,19)20)6-7-14(12)22(11)16(24)26-5-2/h6-8,11,13H,4-5,9H2,1-3H3,(H,21,23)/t11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYVRRKNFKPZAE-YPMHNXCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435892 | |
Record name | (2R, 4S)-2-ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester | |
CAS RN |
474645-94-8 | |
Record name | (2R, 4S)-2-ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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